N-(2,3-DICHLOROPHENYL)-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGNAUWWGOQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial, anticancer, and receptor binding properties, supported by data tables and relevant case studies.
- Molecular Formula : C28H21Cl2NO2S
- Molecular Weight : 546.498 g/mol
- CAS Number : 477869-32-2
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens.
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
| 7b | Escherichia coli | 0.50 |
| Control | Ciprofloxacin | 2.00 |
These derivatives exhibited significant antimicrobial activity, with compound 7b being the most effective against tested pathogens, demonstrating potential for further development in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound was assessed using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol. The compound was screened against a variety of cancer cell lines.
Screening Results
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Leukemia | K562 | 10 |
| Breast Cancer | MCF-7 | 15 |
| Lung Cancer | A549 | 20 |
| Colon Cancer | HCT116 | 25 |
The results indicated that the compound showed low levels of anticancer activity, with leukemia cells being the most sensitive. However, further optimization and structural modifications may enhance its efficacy .
Receptor Binding Affinity
This compound has been studied for its interaction with sigma receptors, which are implicated in various neurological functions and pain modulation.
Sigma Receptor Binding Data
| Compound | Receptor Type | Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | σ1 | 42 | 36:1 |
| Compound A | σ2 | 1500 |
The compound exhibited high affinity for the σ1 receptor with a Ki value of 42 nM and demonstrated significant selectivity over the σ2 receptor .
Case Studies
- Antimicrobial Study : In a study evaluating the efficacy of various derivatives, this compound showed synergistic effects when combined with Ciprofloxacin, enhancing its antimicrobial activity against resistant strains .
- Cancer Cell Line Evaluation : In vitro testing against a panel of cancer cell lines revealed that modifications to the compound's structure could potentially increase its cytotoxicity. The study suggests that further research into hybridization techniques may yield more potent anticancer agents .
Comparison with Similar Compounds
Table 1: Comparison of N-(2,3-Dichlorophenyl)-2-[(4-Methoxyphenyl)Sulfanyl]Acetamide and Analogs
Key Observations
Substituent Positioning: Chlorine vs. Dichlorophenyl Configuration: The 2,3-dichloro substitution differs from the 2,6- or 3,4-dichloro patterns in allyl derivatives (), which may alter steric hindrance and target binding.
Biological Relevance: Herbicidal acetamides like alachlor () share a chloroacetamide core but feature alkoxyalkyl groups (e.g., methoxymethyl) instead of aryl-sulfanyl moieties. This suggests the target compound may exhibit distinct modes of action.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~343 g/mol) compared to allyl derivatives (~276 g/mol, ) could influence pharmacokinetic properties, such as membrane permeability.
Research Implications and Limitations
- Agrochemical Potential: Analogous chloroacetamides (e.g., alachlor, ) are widely used herbicides, suggesting the target compound could be optimized for weed control.
- Synthetic Feasibility : Synthesis routes for similar compounds (e.g., ) typically involve coupling sulfanyl groups to acetamide intermediates under basic conditions.
- Knowledge Gaps: The absence of explicit data on the target compound’s bioactivity or toxicity necessitates further experimental validation.
Preparation Methods
Nucleophilic Substitution via Thiol-Acetamide Coupling
The most widely reported method involves a nucleophilic substitution reaction between 2-chloro-N-(2,3-dichlorophenyl)acetamide and 4-methoxythiophenol. This approach leverages the reactivity of the thiol group (-SH) to displace the chloride atom on the acetamide’s alpha carbon.
Typical Reaction Conditions
- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred to enhance nucleophilicity.
- Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol, generating a more reactive thiolate ion.
- Temperature: Reflux conditions (60–80°C) for 8–12 hours ensure complete conversion.
- Yield: 70–85% after purification via recrystallization from ethanol or methanol.
Mechanistic Insights
The thiolate ion attacks the electrophilic alpha-carbon of the chloroacetamide, resulting in a substitution reaction that forms the sulfanyl bridge. Steric hindrance from the 2,3-dichlorophenyl group necessitates prolonged reaction times to achieve optimal yields.
Alternative Pathways: Disulfide Reduction and Acetylation
An alternative route involves the reduction of 4-methoxyphenyl disulfide to 4-methoxythiophenol, followed by acetylation with 2-chloro-N-(2,3-dichlorophenyl)acetamide. This two-step method mitigates thiol oxidation risks during storage.
Step 1: Disulfide Reduction
- Reagents: Sodium borohydride (NaBH₄) in ethanol.
- Conditions: Room temperature, 2–4 hours.
- Yield: >90% for 4-methoxythiophenol.
Step 2: Acetylation and Substitution
- Reagents: Chloroacetamide derivative, K₂CO₃, acetone.
- Conditions: Reflux for 10 hours.
- Yield: 68–72%.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial protocols often employ continuous flow reactors to enhance efficiency. For example, a patented method utilizes a tubular reactor with automated temperature and pressure controls to maintain consistent output.
Key Parameters
| Parameter | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 70°C |
| Pressure | 1–2 atm |
| Annual Capacity | 10–15 metric tons |
Solvent and Catalyst Recycling
Economic and environmental considerations drive solvent recovery systems. Methanol and acetone are distilled and reused, reducing waste by 40–50%. Catalysts like K₂CO₃ are filtered and reactivated, lowering production costs by 15–20%.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization using ethanol or methanol. Impurities such as unreacted 4-methoxythiophenol and potassium chloride are removed through successive washes.
Optimized Recrystallization Protocol
| Parameter | Value |
|---|---|
| Solvent Volume | 5 mL/g of crude |
| Cooling Rate | 0.5°C/minute |
| Final Purity | ≥99% (HPLC) |
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 6.90–6.85 (d, 2H, OCH₃-Ar), 4.20 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃), 2.10 (s, 3H, NHCO).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
Challenges and Mitigation Strategies
Thiol Oxidation
4-Methoxythiophenol is prone to oxidation, forming disulfide byproducts. Industrial processes address this by conducting reactions under nitrogen atmospheres and using fresh batches of thiol.
Steric Hindrance
The 2,3-dichlorophenyl group impedes nucleophilic attack. Increasing reaction temperature to 80°C and using DMF as a solvent improve reaction kinetics.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Thiol-Acetamide | 85 | 99 | 120 | High |
| Disulfide Reduction | 72 | 98 | 150 | Moderate |
| Continuous Flow | 88 | 99.5 | 100 | Industrial |
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,3-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with sulfonation of 2,3-dichloroaniline to form intermediates like 2,3-dichlorophenylsulfonamide. Subsequent coupling with 2-[(4-methoxyphenyl)sulfanyl]acetyl chloride in the presence of a base (e.g., triethylamine) yields the final product . Key steps include:
- Reagent selection : Use sulfur-containing reagents (e.g., thiols) for sulfanyl group incorporation.
- Purification : Column chromatography or recrystallization with solvents like ethanol or dichloromethane.
- Purity validation : Confirm via HPLC (≥95% purity) and NMR/IR spectroscopy to verify structural integrity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl and methoxyphenyl groups) and acetamide carbonyl signals (δ ~170 ppm).
- IR spectroscopy : Detect sulfanyl (C-S) stretches (~650–700 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) to match the theoretical mass (C₁₅H₁₂Cl₂NO₂S: ~353.2 g/mol) .
Q. What standard assays are used to evaluate its biological activity in early-stage research?
Common assays include:
- Enzyme inhibition : Test against lipoxygenase (LOX) or cholinesterase (e.g., IC₅₀ values via spectrophotometry).
- Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can SAR studies resolve data contradictions?
- Substituent effects : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding affinity. For example, analogs with 4-nitrophenyl substituents showed 2-fold higher LOX inhibition than methoxy derivatives .
- Data contradictions : Discrepancies in activity across assays (e.g., high cytotoxicity but low enzyme inhibition) may arise from off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics) and molecular docking to validate target specificity .
Q. What crystallographic strategies (e.g., SHELX refinement) are effective for resolving its 3D structure and hydrogen-bonding patterns?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/water).
- SHELX refinement : Use SHELXL for small-molecule refinement, focusing on:
- Hydrogen bonding : Analyze graph-set motifs (e.g., R₂²(8) rings) using ORTEP-3 for visualization .
- Disorder handling : Apply PART and SIMU instructions to manage overlapping atoms .
Q. How can computational methods (e.g., DFT, molecular docking) predict interactions with biological targets like LOX or BChE?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Docking (AutoDock Vina) : Simulate binding to LOX (PDB: 3V99) or BChE (PDB: 4BDS). Key interactions:
- Sulfanyl group with catalytic residues (e.g., His/Arg in LOX).
- Dichlorophenyl moiety in hydrophobic pockets .
Q. What analytical approaches resolve discrepancies in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low oral absorption may explain reduced in vivo efficacy.
- Metabolite identification : Use HR-MS to detect phase I/II metabolites (e.g., glucuronidation of acetamide).
- Dose optimization : Adjust dosing regimens based on AUC calculations from PK/PD modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
